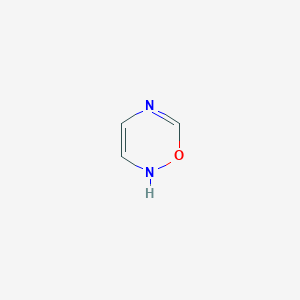
2H-1,2,5-Oxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,5-Oxadiazine, also known as 1,2,5-oxadiazole, is a heterocyclic organic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It has been widely studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture.
Mecanismo De Acción
The mechanism of action of 2H-2H-1,2,5-Oxadiazinezine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2H-2H-1,2,5-Oxadiazinezine can have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2H-2H-1,2,5-Oxadiazinezine in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be modified to produce a range of derivatives with different properties. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research on 2H-2H-1,2,5-Oxadiazinezine. One area of interest is the development of new drugs based on this compound. Researchers are also exploring its potential applications in the field of materials science, where it could be used to develop new polymers and other materials with unique properties. Additionally, there is ongoing research into the potential environmental impacts of this compound and its derivatives.
Métodos De Síntesis
The synthesis of 2H-2H-1,2,5-Oxadiazinezine can be achieved through various methods, including the reaction of hydrazine with carboxylic acid derivatives or the reaction of nitriles with hydrazine. One of the most commonly used methods involves the reaction of hydrazine hydrate with an aldehyde or ketone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
2H-1,2,5-Oxadiazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a scaffold for the development of new drugs.
Propiedades
Número CAS |
14271-57-9 |
|---|---|
Nombre del producto |
2H-1,2,5-Oxadiazine |
Fórmula molecular |
C3H4N2O |
Peso molecular |
84.08 g/mol |
Nombre IUPAC |
2H-1,2,5-oxadiazine |
InChI |
InChI=1S/C3H4N2O/c1-2-5-6-3-4-1/h1-3,5H |
Clave InChI |
DGTQLIRLDYOSQF-UHFFFAOYSA-N |
SMILES |
C1=CN=CON1 |
SMILES canónico |
C1=CN=CON1 |
Sinónimos |
2H-1,2,5-Oxadiazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



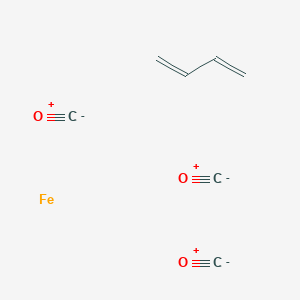
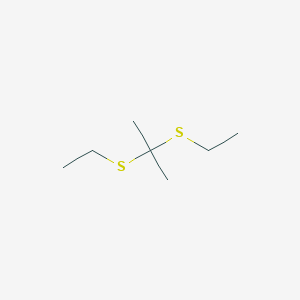
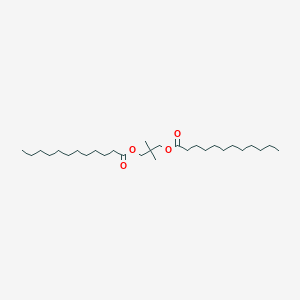

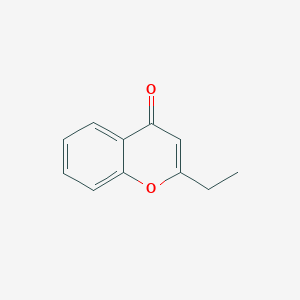
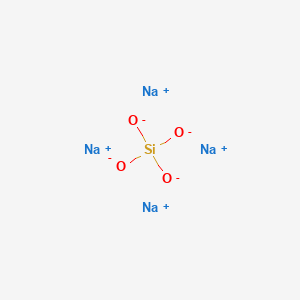
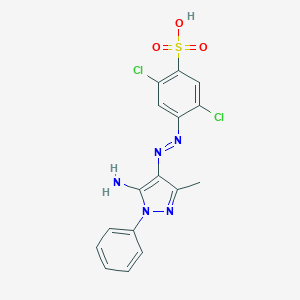
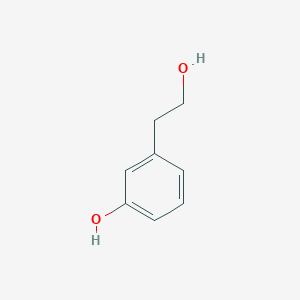
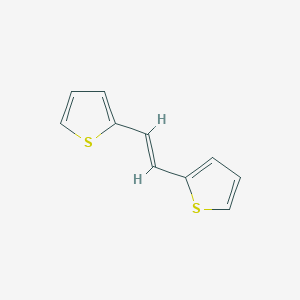
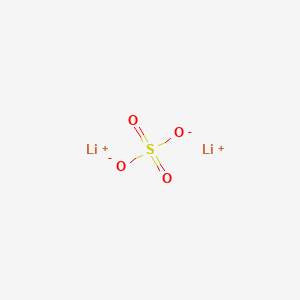
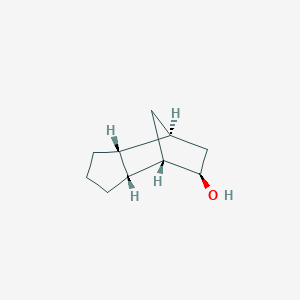
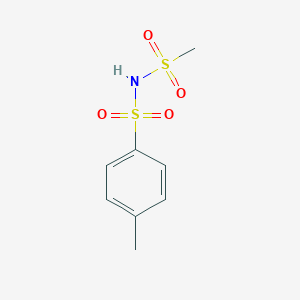
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)
